2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide
Description
This compound features a 4H-pyran core substituted with a 4-oxo group at position 4, a piperazine ring linked via a methyl group at position 6, and an acetamide moiety attached to a 2-methoxyethyl chain. Its structural complexity suggests applications in targeting central nervous system (CNS) receptors or enzymes, given the prevalence of piperazine and fluorophenyl motifs in neuroactive compounds .
Properties
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5/c1-28-11-6-23-21(27)15-30-20-14-29-18(12-19(20)26)13-24-7-9-25(10-8-24)17-4-2-16(22)3-5-17/h2-5,12,14H,6-11,13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUFDRSEZEKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Synthesis of the Pyranone Ring: The pyranone ring is formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The piperazine and pyranone intermediates are coupled using a suitable linker, such as a methylene bridge.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyranone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyranone and acetamide moieties.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine and pyranone rings contribute to the overall stability and activity of the molecule. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural elements for comparison include:
Piperazine substituents : Fluorophenyl vs. other aryl groups.
Core heterocycle : Pyran vs. pyridine, benzene, or triazine.
Acetamide side chain : Methoxyethyl vs. sulfonamide, benzothiazole, or trifluoromethyl groups.
Detailed Compound Comparisons
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Target Compound : The 4-oxo-pyran core may confer conformational rigidity, improving selectivity for serotonin or dopamine receptors compared to flexible analogs .
- Compound : The sulfonyl group improves aqueous solubility, favoring oral bioavailability, while the 4-fluorophenyl retains receptor affinity .
- Compound : The benzothiazole moiety introduces planar aromaticity, possibly enabling DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
Biological Activity
The compound 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide represents a complex structure with potential pharmacological significance. This article aims to explore its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential based on existing literature and research findings.
Chemical Structure
The compound has the following chemical formula:
This structure includes a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects.
Biological Activity Overview
Research indicates that compounds containing piperazine and pyran rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Compounds similar to the one have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Some studies suggest potential anticancer activity linked to structural components similar to this compound.
Antimicrobial Activity
A study conducted on related piperazine derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The inhibition concentrations (IC50) were reported as follows:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
These findings suggest that the presence of the piperazine ring contributes significantly to the antimicrobial properties of these compounds .
Enzyme Inhibition
The compound's potential as an AChE inhibitor was assessed through standard assays. The results indicated that several related compounds demonstrated significant inhibition, which is crucial for treating conditions like Alzheimer's disease. For example:
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound X | 78% | 1.13 |
| Compound Y | 65% | 1.21 |
These results highlight the enzyme-inhibitory potential of compounds with similar structures, suggesting that this compound may exhibit comparable activities .
Anticancer Activity
Research into similar piperazine derivatives has indicated promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | Compound Z | 5.0 |
| HeLa (Cervical) | Compound W | 3.5 |
These findings suggest that the incorporation of specific moieties enhances anticancer activity, positioning this compound as a candidate for further investigation in cancer therapy .
The biological activity of this compound likely stems from its ability to interact with various biological targets due to its complex structure. The piperazine component is known to modulate neurotransmitter systems, while the pyran ring may facilitate interactions with cellular receptors or enzymes.
Case Studies
- Antimicrobial Efficacy : A series of synthesized compounds based on the piperazine framework were tested for their antimicrobial efficacy. The most active compounds showed a clear correlation between structural modifications and increased potency against gram-positive and gram-negative bacteria.
- Neuroprotective Effects : In a study evaluating neuroprotective agents, derivatives containing similar structural features were shown to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
